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Compound of Interest

Compound Name: Cumyl-chsinaca

Cat. No.: B10830584 Get Quote

Disclaimer: Direct pharmacological and metabolic data for Cumyl-CHSINACA (1-

(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is not available in the

current scientific literature. The following information is extrapolated from studies on structurally

related cumyl-indazole and cumyl-indole synthetic cannabinoid receptor agonists (SCRAs).

This guide is intended for researchers, scientists, and drug development professionals and

should be interpreted with the understanding that the presented data pertains to analogous

compounds and not Cumyl-CHSINACA itself.

Introduction
Cumyl-CHSINACA is an analytical reference standard structurally similar to known synthetic

cannabinoids.[1] It belongs to the indazole-3-carboxamide class of SCRAs, which are known to

interact with the cannabinoid receptors CB1 and CB2. The defining structural feature of this

subclass is the cumyl group (a 2-phenylpropan-2-yl moiety) attached to the carboxamide

nitrogen. This structural feature is often associated with high potency at cannabinoid receptors.

[2][3] This document aims to provide a comprehensive overview of the anticipated

pharmacological profile of Cumyl-CHSINACA based on data from closely related analogues.

Receptor Binding Affinity and Functional Activity
While no specific binding affinity (Ki) or functional activity (EC50) values have been published

for Cumyl-CHSINACA, studies on other cumyl-containing SCRAs consistently demonstrate

potent agonism at both CB1 and CB2 receptors. The cumyl moiety generally confers high

affinity for these receptors.[2]
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Anticipated Receptor Affinity and Potency
Based on the pharmacology of analogous compounds, Cumyl-CHSINACA is expected to be a

potent agonist at the CB1 receptor, likely with a lower affinity for the CB2 receptor. The indazole

core structure is also known to contribute to high CB1 binding affinity.[2]

Table 1: Receptor Binding Affinity (Ki) of Structurally Related Cumyl-Containing Synthetic

Cannabinoids

Compound Receptor Binding Affinity (Ki, nM)

Cumyl-analogue library CB1 0.62-36

Indazole core SCRAs CB1 0.17-39

Table 2: Functional Activity (EC50) of Structurally Related Cumyl-Containing Synthetic

Cannabinoids

Compound Receptor
Functional Activity (EC50,
nM)

CUMYL-PICA CB1 0.43-12.3

CUMYL-5F-PICA CB1 0.43-12.3

CUMYL-PINACA CB1 0.43-12.3

CUMYL-5F-PINACA CB1 0.43-12.3

CUMYL-BICA CB1 0.43-12.3

CUMYL-PICA CB2 11.3-122

CUMYL-5F-PICA CB2 11.3-122

CUMYL-PINACA CB2 11.3-122

CUMYL-5F-PINACA CB2 11.3-122

CUMYL-BICA CB2 11.3-122

4-CN-CUMYL-BUTINACA CB1 Full agonist
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Signaling Pathways
Activation of the CB1 receptor by an agonist like Cumyl-CHSINACA is expected to initiate a

cascade of intracellular signaling events. The primary pathway involves the inhibition of

adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.
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Figure 1. Simplified CB1 receptor signaling pathway via Gi/o protein coupling.
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The metabolic fate of Cumyl-CHSINACA has not been specifically studied. However, research

on other cumyl-containing synthetic cannabinoids indicates that metabolism primarily occurs

through phase I and phase II reactions. Phase I metabolism of cumyl-containing SCRAs often

involves hydroxylation of the cumyl moiety and other parts of the molecule, as well as N-

dealkylation. Phase II metabolism typically involves glucuronidation of the hydroxylated

metabolites.
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Figure 2. General metabolic pathway for cumyl-containing synthetic cannabinoids.
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The following are detailed methodologies for key experiments commonly used in the

pharmacological characterization of synthetic cannabinoids, which would be applicable to

Cumyl-CHSINACA.

Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

Membrane Preparation: Membranes from cells expressing the human CB1 or CB2 receptor

are used.

Incubation: Membranes are incubated with a known concentration of a radiolabeled

cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound

(Cumyl-CHSINACA).

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioligand is quantified using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.
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Figure 3. Workflow for a radioligand binding assay.

cAMP Functional Assay (for EC50 determination)
This assay measures the ability of a compound to activate G-protein coupled receptors, such

as CB1, that are linked to the inhibition of adenylyl cyclase.

Protocol:
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Cell Culture: Cells expressing the human CB1 receptor are cultured.

Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP

levels.

Compound Treatment: Cells are treated with varying concentrations of the test compound

(Cumyl-CHSINACA).

Lysis: The cells are lysed to release intracellular cAMP.

cAMP Measurement: The concentration of cAMP is measured using a competitive

immunoassay (e.g., HTRF or ELISA).

Data Analysis: The concentration of the test compound that produces 50% of its maximal

inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined.
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Figure 4. Workflow for a cAMP functional assay.

In Vitro Metabolism Assay
This assay is used to identify the metabolic products of a compound.

Protocol:
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Incubation: The test compound (Cumyl-CHSINACA) is incubated with human liver

microsomes or hepatocytes, which contain drug-metabolizing enzymes.

Time Points: Samples are collected at various time points.

Extraction: The parent compound and its metabolites are extracted from the incubation

mixture.

Analysis: The samples are analyzed using liquid chromatography-high-resolution mass

spectrometry (LC-HRMS) to identify and characterize the metabolites.
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Figure 5. Workflow for an in vitro metabolism assay.

Conclusion
While specific pharmacological data for Cumyl-CHSINACA is currently unavailable, the

existing literature on structurally similar cumyl-containing synthetic cannabinoids provides a

strong basis for predicting its pharmacological profile. It is anticipated to be a potent CB1

receptor agonist with a metabolic profile characterized by hydroxylation and glucuronidation.

The experimental protocols outlined in this guide provide a framework for the future

characterization of Cumyl-CHSINACA and other novel synthetic cannabinoids. Further

research is imperative to definitively determine the pharmacology and toxicology of this

compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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